4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-9-16(24-12-13)17(22)20-10-14-4-7-21(8-5-14)18(23)15-3-2-6-19-11-15/h2-3,6,9,11-12,14H,4-5,7-8,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIOFRYSVNSXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with piperidine.
Coupling of the Thiophene and Piperidine Moieties: The final step involves coupling the thiophene ring with the piperidine moiety through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can serve as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Comparable Thiophene Carboxamides
Key Observations:
- Nicotinoyl-Piperidine vs. Pyridine/Morpholine/Piperazine: The target compound’s nicotinoyl-piperidine group introduces a rigid, heteroaromatic system distinct from simpler pyridine (e.g., ) or morpholine (e.g., rivaroxaban ) substituents. This may enhance target selectivity due to steric and electronic effects.
- Thiophene vs. Thiadiazole/Other Heterocycles : Compared to thiadiazole-containing analogs (e.g., ), the thiophene core offers reduced hydrogen-bonding capacity but greater aromatic stabilization.
Key Observations:
- The target compound likely requires multi-step synthesis, including nicotinoyl-piperidine intermediate preparation, contrasting with Suzuki coupling for aryl-substituted analogs .
- Stereochemistry control (as in rivaroxaban ) is critical for bioactive compounds but remains unexplored for the target molecule.
Pharmacological and Physicochemical Properties
Table 3: Activity and Properties of Selected Compounds
Key Observations:
- Antibacterial Activity: The nicotinoyl-piperidine group in the target compound may reduce membrane permeability compared to smaller substituents (e.g., 4-methylpyridin-2-yl ) but improve target affinity via hydrophobic interactions.
- Electron-Donating vs. Withdrawing Groups: The nitro group in increases genotoxicity but may limit therapeutic utility, whereas the target’s pyridine carbonyl could balance reactivity and safety.
- Crystalline vs. Amorphous Forms : Rivaroxaban’s amorphous co-precipitates enhance dissolution , suggesting formulation strategies for the target compound.
Biological Activity
4-Methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which incorporates a thiophene ring and a nicotinoylpiperidine moiety, suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, potentially impacting cell signaling, proliferation, and apoptosis.
Anticancer Properties
Studies have indicated that the compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of necrosis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The nicotinoylpiperidine component is known for its interaction with nicotinic acetylcholine receptors, which play a crucial role in neuroprotection.
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound in detail:
- Cell Viability Assays : In vitro studies using MTT assays revealed that the compound significantly reduces viability in cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM.
- Mechanistic Studies : Flow cytometry analysis indicated that treatment with the compound leads to an increase in apoptotic cells, confirming its role in inducing programmed cell death.
- Antimicrobial Testing : The compound showed effective inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
